4-[(1,3-Dioxolan-4-yl)methyl]morpholine

Medicinal Chemistry ADME Physicochemical Properties

Researchers often encounter inconsistent SAR when substituting morpholine-dioxolane building blocks without verifying steric/lipophilic profiles. 4-[(1,3-Dioxolan-4-yl)methyl]morpholine (CAS 161562-90-9) provides a defined unsubstituted scaffold. Key features: (1) Dual functionality-morpholine N-alkylation/acylation & dioxolane deprotection to 1,2-diol; (2) Favorable FBDD parameters-MW 173.21, PSA 30.93 Ų, single H-bond donor; (3) Distinct from dimethyl analogs-reduced steric bulk, lower logP. Supplied at ≥95% purity; ready for global shipment.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 161562-90-9
Cat. No. B14266286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,3-Dioxolan-4-yl)methyl]morpholine
CAS161562-90-9
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1COCCN1CC2COCO2
InChIInChI=1S/C8H15NO3/c1-3-10-4-2-9(1)5-8-6-11-7-12-8/h8H,1-7H2
InChIKeyAGNLJPDUIDPVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(1,3-Dioxolan-4-yl)methyl]morpholine Overview


4-[(1,3-Dioxolan-4-yl)methyl]morpholine (CAS 161562-90-9) is a synthetic organic compound that integrates a morpholine ring with a 1,3-dioxolane moiety via a methylene linker [1]. This structural combination situates the compound within the class of C-substituted morpholines, a group of heterocycles valued in medicinal chemistry as versatile building blocks and for their favorable physicochemical profiles [2]. With a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol, the compound is characterized by a polar surface area (PSA) of 30.93 Ų, which is a key determinant of its solubility and membrane permeability [3]. It is primarily utilized as a research intermediate, offering a unique scaffold for the construction of more complex molecules in drug discovery and chemical biology [1].

Why Generic Substitution Fails


In research and industrial contexts, the term 'morpholine-dioxolane derivative' encompasses a broad chemical space where subtle structural variations, such as the presence, position, or nature of substituents on the dioxolane ring, can lead to dramatic differences in key physicochemical and biological properties. Simple substitution with a related analog like 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine (CAS 94281-28-4) is not a direct replacement due to the significant impact of the gem-dimethyl group on lipophilicity, steric bulk, and metabolic stability . The unsubstituted dioxolane ring in 4-[(1,3-Dioxolan-4-yl)methyl]morpholine offers a distinct, less sterically hindered and less lipophilic profile compared to its dimethylated counterpart [1]. These differences directly influence parameters such as solubility, logP, and hydrogen bonding capacity, which in turn affect a compound's behavior in synthetic reactions, its solubility in various media, and its interaction with biological targets. Relying on a generic 'in-class' substitution without verifying these specific properties can introduce unanticipated variables into a research project, potentially leading to inconsistent synthetic yields, altered pharmacokinetic profiles in drug candidates, or failure in assay development [2].

Differentiation from Key Analogs


Molecular Weight and Lipophilicity vs. Dimethyl Analog

The target compound 4-[(1,3-Dioxolan-4-yl)methyl]morpholine (MW 173.21 g/mol) lacks the gem-dimethyl substitution on the dioxolane ring found in the close analog 2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine (CAS 2649023-71-0). This structural difference results in a lower molecular weight and a markedly different predicted lipophilicity. The computed XLogP3 for the dimethyl analog is -0.3, indicating higher hydrophilicity compared to the unsubstituted target compound, which is expected to have a higher XLogP3 due to the absence of the polarizing gem-dimethyl group [1]. This difference is critical for solubility in aqueous vs. organic media and for membrane permeability.

Medicinal Chemistry ADME Physicochemical Properties

Polar Surface Area and Hydrogen Bonding

Polar Surface Area (PSA) is a key descriptor for predicting a molecule's ability to permeate cell membranes and its overall solubility. 4-[(1,3-Dioxolan-4-yl)methyl]morpholine has a calculated topological polar surface area (TPSA) of 30.93 Ų [1]. This is identical to the TPSA of its close analog, 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine (CAS 94281-28-4), which also has a TPSA of 30.9 Ų . While the PSA values are identical, the target compound possesses one hydrogen bond donor (HBD) compared to zero for the dimethyl analog [2]. This single HBD can significantly enhance aqueous solubility and influence molecular recognition at biological targets.

Drug Design Physicochemical Properties Solubility

Synthetic Accessibility and Purity

The synthesis of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine can be achieved through a straightforward nucleophilic substitution of morpholine with 4-(chloromethyl)-1,3-dioxolane . In contrast, the synthesis of more complex analogs, such as 4-{[2-(3-cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine, involves multi-step procedures that lower overall yield and increase the cost and complexity of procurement . Furthermore, the target compound is routinely offered with a specified purity of 95% , a critical quality control metric for reproducible research. This combination of a facile synthetic route and a well-defined purity standard translates to a more reliable and cost-effective building block for large-scale research or industrial application.

Organic Synthesis Procurement Quality Control

Key Research and Industrial Applications


Scaffold for Medicinal Chemistry and Fragment-Based Discovery

The unique combination of a morpholine ring and an unsubstituted 1,3-dioxolane moiety makes 4-[(1,3-Dioxolan-4-yl)methyl]morpholine an excellent starting point or building block for the synthesis of diverse compound libraries [1]. Its defined molecular weight (173.21 g/mol) and polar surface area (30.93 Ų) place it within a favorable property space for fragment-based drug discovery, where it can be used to probe biological targets [2]. The single hydrogen bond donor on the morpholine nitrogen provides a specific interaction point that can be exploited in structure-activity relationship (SAR) studies, while the dioxolane ring offers a metabolically stable, non-planar scaffold that can enhance the three-dimensionality of derived molecules [3].

Intermediate for Bioactive Heterocycle Synthesis

The presence of a secondary amine (in the morpholine ring) and an acetal-protected diol (the 1,3-dioxolane) provides dual functionality for further synthetic elaboration [1]. The morpholine nitrogen can undergo N-alkylation or acylation, while the dioxolane ring can be deprotected under mild acidic conditions to yield a 1,2-diol, which is itself a versatile functional group for further reactions. This makes the compound a strategically valuable intermediate for constructing more complex molecules, particularly those where a morpholine motif is desired for its ability to modulate pharmacokinetic properties or engage in key interactions with biological targets [2].

Solubility-Enhanced Prodrugs and Conjugates

Due to its balanced hydrophilic-lipophilic nature, conferred by the polar morpholine and the ether-like dioxolane, 4-[(1,3-Dioxolan-4-yl)methyl]morpholine can serve as a solubilizing moiety [1]. By conjugating this group to a hydrophobic drug candidate, researchers can potentially enhance its aqueous solubility and overall bioavailability. The dioxolane ring also acts as a latent diol, which can be unmasked to further increase hydrophilicity at a desired stage in a prodrug strategy [2]. The distinct solubility profile, driven by the single hydrogen bond donor, differentiates it from its fully substituted analogs and can be a decisive factor in the design of novel therapeutic agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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